ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate is a heterocyclic compound that features a pyrrolo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.
Scientific Research Applications
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also features a fused pyrrole and pyrimidine ring system and is used as a scaffold for developing kinase inhibitors.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylate group, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-6(10)5-3-4-11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,13) |
InChI Key |
BUVFRWGPQPLJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2C(=C1Cl)C=CN2 |
Origin of Product |
United States |
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